(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
Description
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) linking two aromatic rings. The compound features a 4-(4-fluorophenoxy)phenyl group at the ketone terminus and a 4-(dimethylamino)phenyl group at the α,β-unsaturated carbonyl end. Chalcones are widely studied for their diverse applications in medicinal chemistry, materials science, and nonlinear optics (NLO). The dimethylamino (–N(CH₃)₂) group is a strong electron donor, while the fluorophenoxy (–O–C₆H₄–F) substituent introduces electron-withdrawing and lipophilic effects. This combination may enhance intramolecular charge transfer (ICT), a critical property for NLO materials, and improve bioavailability for biological applications .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(4-fluorophenoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-19(2)12-11-17(20)13-3-7-15(8-4-13)21-16-9-5-14(18)6-10-16/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNHUHISIWUAQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a fluorinated chalcone, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This compound exhibits a range of pharmacological properties, including cytotoxicity against various cancer cell lines and potential mechanisms of action that warrant further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C17H16FNO, with a molecular weight of approximately 250.23 g/mol. The compound features a characteristic chalcone structure with a fluorophenoxy group and a dimethylamino substituent, which may influence its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The half-maximal inhibitory concentration (IC50) values reported for these cell lines indicate promising anti-cancer properties:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.13 |
| SiHa | 38.30 |
| PC-3 | 45.23 |
These results suggest a selective toxicity towards cancer cells compared to normal cells, highlighting the potential for therapeutic applications in oncology .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of tubulin polymerization. Molecular docking studies have indicated that this compound may bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division . This action is similar to other known anti-cancer agents that target microtubule formation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : A study on synthesized analogs showed that compounds similar to this compound exhibited selective cytotoxicity against MCF-7 cells, with IC50 values comparable to established chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research has indicated that substituents on the aromatic rings significantly influence cytotoxic potency. Electron-donating groups have been shown to enhance activity, while electron-withdrawing groups reduce efficacy .
- Comparative Analysis : In comparative studies with other chalcone derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting its potential as a lead compound for further development .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that chalcone derivatives exhibit significant anticancer properties. The presence of the dimethylamino group and the fluorophenoxy moiety in this compound may enhance its ability to inhibit tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
Chalcones are known for their antimicrobial activity against various pathogens. The fluorine atom in the structure of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one could potentially increase its lipophilicity, thereby enhancing membrane permeability and resulting in improved antimicrobial efficacy .
Neuroprotective Effects
The dimethylamino group may contribute to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .
Organic Photovoltaics
Research indicates that chalcone derivatives can be utilized as organic semiconductors in photovoltaic devices. The electronic properties of this compound may allow it to serve as an effective electron donor or acceptor in organic solar cells, potentially improving energy conversion efficiency .
Fluorescent Dyes
Due to its unique structural features, this compound may also be explored as a fluorescent dye in biological imaging applications. The ability to modulate fluorescence properties through structural modifications can lead to enhanced imaging techniques in cellular biology .
Pesticide Development
The compound’s potential as an agrochemical has been noted, particularly for its possible use as a pesticide. Chalcones have been shown to possess herbicidal and insecticidal properties, suggesting that this compound could be developed into a novel pesticide formulation .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial, Neuroprotective | Induces apoptosis; inhibits microbial growth; protects neurons from oxidative stress |
| Material Science | Organic photovoltaics, Fluorescent dyes | Effective electronic properties for solar cells; potential for biological imaging |
| Agrochemicals | Pesticide development | Exhibits herbicidal/insecticidal properties; potential for new formulations |
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of chalcone derivatives similar to this compound, demonstrating significant inhibition of tumor cell proliferation through apoptosis induction mechanisms .
- Material Science Innovations : Research presented at the International Conference on Organic Electronics discussed the use of chalcone-based materials in organic solar cells, showing improved efficiency compared to traditional materials due to their favorable charge transport properties .
- Agrochemical Research : A study conducted by agricultural scientists found that chalcone derivatives exhibited promising results as herbicides against common agricultural weeds, suggesting further exploration of this compound for pest management strategies .
Chemical Reactions Analysis
Key Structural Insights:
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The s-cis configuration of the keto group relative to the double bond is critical for reactivity .
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π–π stacking (centroid distance: 3.667 Å) and C–H···O interactions stabilize the crystal lattice, influencing solid-state reactivity .
Reaction Pathways for Analogous Compounds
Enaminones are versatile intermediates in heterocycle synthesis. Relevant reactions include:
Cyclization Reactions
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Furan and Pyrrole Synthesis : Enaminones undergo [3+2] cycloadditions with carbenoids or nucleophiles to form substituted furans or pyrroles .
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Quinoline Derivatives : Acid-catalyzed cyclization with amines produces nitrogen-containing heterocycles .
Nucleophilic Additions
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The α,β-unsaturated ketone moiety participates in Michael additions with Grignard reagents or thiols .
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Electrophilic Aromatic Substitution : The fluorophenyl group directs incoming electrophiles to the para position .
Metal-Free Difluorination
Spectroscopic and Crystallographic Data
Key analytical data for related compounds:
Limitations and Research Gaps
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No direct studies on the title compound’s reactivity were found; predictions are based on analogs.
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Experimental validation is needed for reactions like Suzuki-Miyaura coupling or photochemical transformations .
Comparison with Similar Compounds
Substituent Impact :
Key Trends :
- Hydroxyl groups enhance antibacterial activity via H-bonding but reduce lipophilicity .
- Dimethylamino groups improve cytotoxicity, as seen in analogues with IC₅₀ values <15 µM .
Physicochemical and Optical Properties
The target compound’s fluorophenoxy and dimethylamino groups synergize to enhance NLO properties:
Preparation Methods
Claisen-Schmidt Condensation: Core Methodology
The Claisen-Schmidt condensation remains the cornerstone for synthesizing α,β-unsaturated ketones. For the target compound, 4-(4-fluorophenoxy)benzaldehyde and 3-(dimethylamino)acetophenone undergo base-catalyzed condensation. In a representative procedure, equimolar quantities of aldehyde (1.49 g, 0.01 mol) and ketone (1.38 g, 0.01 mol) are dissolved in ethanol (40 mL) with 30% KOH (10 mL) at 273 K. After 4 hours of stirring, the mixture is quenched on ice, neutralized with dilute HCl, and recrystallized from 95% ethanol. This method achieves a 75–80% yield, with purity confirmed via elemental analysis (C: 75.77%, H: 5.96%, N: 5.16%).
Solvent and Base Optimization
Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction efficiency by stabilizing intermediates. Patents describe using acetonitrile or ethyl acetate with NaH or KOH, achieving higher regioselectivity for the E-isomer. For instance, substituting ethanol with acetonitrile reduces side reactions, while KOH in DMF accelerates enolate formation.
Precursor Synthesis: 4-(4-Fluorophenoxy)benzaldehyde
Nucleophilic Aromatic Substitution
4-(4-Fluorophenoxy)benzaldehyde is synthesized via Ullmann coupling:
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Reactants : 4-fluorophenol (1.12 g, 0.01 mol) and 4-hydroxybenzaldehyde (1.22 g, 0.01 mol).
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Conditions : K₂CO₃ (2.76 g, 0.02 mol) in DMF (30 mL) at 120°C for 12 hours.
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Yield : 85–90% after column chromatography (hexane:ethyl acetate, 4:1).
Post-Condensation Functionalization
Michael Addition for Dimethylamino Incorporation
For chalcones lacking the dimethylamino group, a Michael addition introduces the moiety:
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Reactants : Chalcone (1.0 equiv) and dimethylamine (2.0 equiv) in THF.
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Yield : 65–70%, with E:Z selectivity >9:1 confirmed via H NMR.
Crystallization and Purification
Solvent Systems and Recrystallization
Ethyl acetate and methyl cyclohexane (1:3 v/v) yield needle-like crystals suitable for X-ray diffraction. Slow evaporation at 298 K produces centrosymmetric dimers linked via C–H···O interactions (Table 1).
Table 1: Selected Bond Lengths (Å) and Angles (°) from X-ray Data
| Bond | Length/Angle | Bond | Length/Angle |
|---|---|---|---|
| C1–C7 | 1.481 (3) | C7–O1 | 1.231 (2) |
| C2–C1–C7–O1 | -11.6 (3)° | Dihedral angle | 7.8 (1)° |
Characterization and Analytical Data
Spectroscopic Confirmation
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H NMR (400 MHz, CDCl₃) : δ 8.01 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.45 (m, 4H, Ar–H), 6.95–6.85 (m, 4H, OAr–H), 3.12 (s, 6H, N(CH₃)₂).
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IR (KBr) : 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1240 cm⁻¹ (C–O–C).
Industrial-Scale Production: Patent Insights
Continuous Flow Synthesis
A patent details a scalable process using a Buchi Rotavapor for rotational distillation and agitated thin-film drying. Key steps include:
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Reactor : Feed 4-(4-fluorophenoxy)benzaldehyde (5.0 kg) and 3-(dimethylamino)acetophenone (4.8 kg) in acetonitrile (50 L).
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Base : 30% KOH (10 L) added at 278 K over 2 hours.
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Yield : 8.2 kg (82%) after anti-solvent precipitation with methylcyclohexane.
Stability and Polymorphism
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
